![molecular formula C17H14Cl2N2O3S B2943484 2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 912766-52-0](/img/structure/B2943484.png)
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide, also known as DMBT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMBT is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Ligand Protein Interactions
Studies have explored the synthesis and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable energy for electron injection. These compounds, through spectroscopic and quantum mechanical studies, have been evaluated for their nonlinear optical (NLO) activity and ligand-protein interactions, suggesting utility in the development of efficient photovoltaic devices (Mary et al., 2020).
Antitumor and Anticancer Activities
A range of benzothiazole derivatives bearing different heterocyclic rings has been synthesized and evaluated for their antitumor activity against various cancer cell lines. These studies reveal the potential of these compounds in cancer treatment, with some demonstrating considerable anticancer activity (Yurttaş et al., 2015); (Havrylyuk et al., 2010).
Calcium Antagonistic Activity
Benzothiazoline derivatives have been synthesized and studied for their calcium antagonistic activity, providing insights into the structure-activity relationship (SAR) for the development of new therapeutic agents targeting cardiovascular diseases (Yamamoto et al., 1988).
Hypoglycemic Activity
Novel acetamide derivatives have been synthesized and shown significant hypoglycemic activity in animal models, suggesting their potential in managing diabetes through the development of new therapeutic compounds (Nikaljea et al., 2012).
Anticonvulsant Activity
The synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives for anticonvulsant activity highlight the role of the cyclic amide fragment in exhibiting pharmacological action against seizures, providing a basis for further anticonvulsant drug development (El Kayal et al., 2022).
Antioxidant and Anti-inflammatory Activities
A series of novel compounds have been synthesized and evaluated for their antioxidant and/or anti-inflammatory properties, revealing compounds with good efficacy in DPPH radical scavenging, superoxide anion scavenging, and anti-inflammatory activity. These findings contribute to the development of new therapeutic agents for treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activity
The antibacterial activity of Co(II) and Ni(II) complexes of benzothiazole-derived Schiff bases against pathogenic species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa highlights the potential of these complexes in antimicrobial applications (Mahmood-ul-Hassan et al., 2002).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-9-3-5-13(23-2)15-16(9)25-17(21-15)20-14(22)8-24-12-6-4-10(18)7-11(12)19/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFYQXYLRFVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.